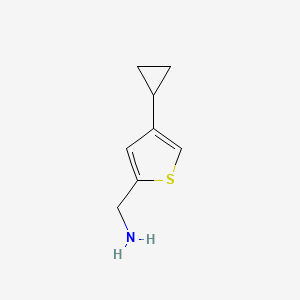

(4-Cyclopropylthiophen-2-yl)methanamine

Description

Overview of Thiophene (B33073) Derivatives in Organic and Medicinal Chemistry Research

Thiophene derivatives exhibit a remarkable breadth of biological activities, making them integral components of numerous FDA-approved drugs. nih.govderpharmachemica.com The versatility of the thiophene ring allows for substitutions at various positions, leading to a wide range of pharmacological effects. nih.govnih.gov These include anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antipsychotic properties, among others. nih.govnih.govpharmaguideline.com Beyond medicine, thiophene-based molecules are also pivotal in material science, contributing to the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Table 1: Examples of Thiophene-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Clopidogrel | Antiplatelet Agent |

| Olanzapine | Antipsychotic |

| Tiagabine | Anticonvulsant |

| Dorzolamide | Antiglaucoma Agent |

| Sertaconazole | Antifungal |

| Suprofen | Anti-inflammatory (NSAID) |

| Cefoxitin | Antibiotic |

This table presents a selection of well-known pharmaceuticals that incorporate a thiophene scaffold, highlighting the chemical diversity and broad therapeutic utility of these derivatives.

Significance of Aminomethyl Thiophene Scaffolds in Chemical Science

The aminomethyl group (—CH₂NH₂) is a critical functional moiety in chemical and pharmaceutical sciences. When attached to a thiophene ring, it forms an aminomethyl thiophene scaffold, a structure of considerable interest. While much of the literature focuses on the closely related 2-aminothiophenes, the principles of their utility extend to aminomethylated versions.

2-Aminothiophenes are recognized as essential five-membered heterocyclic building blocks, or synthons, in organic synthesis. nih.gov Their value lies in their capacity to serve as starting materials for a vast array of more complex, biologically active molecules, including fused heterocyclic systems, conjugates, and chemical hybrids. nih.govnih.gov The amino group, whether directly attached or via a methylene (B1212753) linker as in an aminomethyl scaffold, provides a reactive handle for further chemical elaboration. This functional group can act as a nucleophile or a base and is a key hydrogen bonding participant, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Consequently, aminomethyl thiophene scaffolds are investigated as promising selective inhibitors and modulators in various therapeutic areas. nih.gov

Structural Context: Cyclopropyl (B3062369) and Methanamine Functionalities in Heterocyclic Systems

The specific structure of (4-Cyclopropylthiophen-2-yl)methanamine combines the thiophene core with two other key functionalities: a cyclopropyl group and a methanamine group. Each contributes unique properties that are highly valued in drug design.

The cyclopropyl group is a three-membered carbocyclic ring that has become an established and valuable component in medicinal chemistry. organic-chemistry.org Despite its small size, its introduction onto a molecule can have profound effects. Due to significant ring strain, the C-C bonds have enhanced p-character, and the C-H bonds are shorter and stronger than in typical alkyl chains. organic-chemistry.orgmdpi.com This often leads to increased metabolic stability by making the adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. organic-chemistry.orgmdpi.com Furthermore, the rigid, planar nature of the cyclopropyl ring can lock a molecule into a specific, biologically active conformation, thereby increasing its potency and selectivity for its target. It is frequently used as a rigid linker or as a bioisosteric replacement for groups like vinyl or gem-dimethyl. organic-chemistry.org

The methanamine (or aminomethyl) group provides a primary amine that is fundamental to many biological interactions. As a basic functional group, it is typically protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues in protein binding pockets. The —NH₂ moiety is an excellent hydrogen bond donor, further anchoring the molecule to its biological target. This group serves as a crucial pharmacophoric feature, directly participating in the interactions that elicit a biological response.

Table 2: Properties Conferred by Key Functional Groups

| Functional Group | Key Properties in Drug Design | Rationale |

|---|---|---|

| Cyclopropyl | Increased Potency, Enhanced Metabolic Stability, Conformational Rigidity | The strained ring locks conformation and strengthens adjacent C-H bonds, hindering enzymatic oxidation. organic-chemistry.orgmdpi.com |

| Methanamine | Hydrogen Bonding, Basicity, Site for Ionic Interactions | The primary amine acts as a hydrogen bond donor and can be protonated to form salt bridges with biological targets. |

| Thiophene | Aromaticity, Bioisostere for Phenyl Ring, Scaffold for Substitution | Provides a stable, planar core that mimics a benzene (B151609) ring with altered electronic properties and offers multiple sites for chemical modification. nih.govnih.gov |

This table summarizes the advantageous characteristics that the cyclopropyl and methanamine functionalities, along with the thiophene core, bring to the design of heterocyclic compounds for research.

Research Scope and Objectives for this compound

While comprehensive, peer-reviewed studies focused exclusively on this compound are not widely available in public literature, the compound's structural motifs appear in patent literature, indicating active interest in its potential applications. For instance, highly related structures incorporating a cyclopropyl-thiophen-2-yl moiety are disclosed in patents for lysine-specific demethylase 1 (LSD1) inhibitors, which are being investigated for the treatment of diseases such as cancer.

The primary research objective for a molecule like this compound is to synthesize and evaluate it as a novel chemical entity within a specific therapeutic program. The rationale for its design is clear: to combine the established benefits of the thiophene scaffold with the desirable medicinal chemistry properties of the cyclopropyl and methanamine groups.

The scope of research would involve:

Synthesis: Developing efficient and scalable synthetic routes to produce the target compound and its analogues.

Biological Screening: Testing the compound in relevant biological assays (e.g., enzyme inhibition, receptor binding) to identify potential therapeutic activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related molecules to understand how modifications to the cyclopropyl, thiophene, or aminomethyl groups affect biological activity, potency, and selectivity.

The investigation of this compound and its derivatives is driven by the goal of discovering novel lead compounds for drug development, leveraging a rational design approach that combines three individually validated and valuable chemical scaffolds.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NS |

|---|---|

Molecular Weight |

153.25 g/mol |

IUPAC Name |

(4-cyclopropylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C8H11NS/c9-4-8-3-7(5-10-8)6-1-2-6/h3,5-6H,1-2,4,9H2 |

InChI Key |

RQCKTRIMYQQUOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CSC(=C2)CN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Cyclopropylthiophen 2 Yl Methanamine

Nucleophilic Reactivity of the Aminomethyl Group

The primary amine functionality of the aminomethyl group is a key site for nucleophilic reactions, readily participating in reactions with various electrophiles to form a range of important chemical linkages.

Formation of Amides, Ureas, and Thioureas

The primary amine of (4-Cyclopropylthiophen-2-yl)methanamine exhibits typical nucleophilic behavior, readily reacting with carboxylic acid derivatives, isocyanates, and isothiocyanates to form the corresponding amides, ureas, and thioureas. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.

The formation of amides is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction with acyl chlorides is generally vigorous and may require a base to neutralize the hydrochloric acid byproduct. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct reaction with carboxylic acids under milder conditions.

Urea (B33335) derivatives are synthesized through the addition of this compound to an isocyanate. This reaction is usually straightforward and proceeds under mild conditions, often at room temperature, to give high yields of the corresponding urea.

Similarly, thioureas are obtained by the reaction of the amine with an isothiocyanate. This reaction is analogous to urea formation and is a common method for introducing the thiourea (B124793) moiety into a molecule.

Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives

| Derivative | Reagent | General Reaction Conditions |

| Amide | Acyl Chloride or Carboxylic Acid + Coupling Agent | Base (e.g., triethylamine), inert solvent (e.g., dichloromethane), room temperature or gentle heating |

| Urea | Isocyanate | Inert solvent (e.g., tetrahydrofuran), room temperature |

| Thiourea | Isothiocyanate | Inert solvent (e.g., ethanol (B145695) or tetrahydrofuran), room temperature or gentle heating |

Imine (Schiff Base) Formation and Subsequent Transformations

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The resulting imines are versatile intermediates that can undergo a variety of subsequent transformations. For instance, they can be reduced to secondary amines or reacted with organometallic reagents to form new carbon-carbon bonds. The formation of a Schiff base between a thiophene (B33073) derivative and an aniline (B41778) has been reported to proceed in glacial acetic acid with excellent yields. nih.gov

Alkylation and Acylation Reactions

The nitrogen atom of the aminomethyl group can be further functionalized through alkylation and acylation reactions. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation can be a significant side reaction. Reductive amination, a two-step process involving the formation of an imine followed by its reduction, offers a more controlled method for the synthesis of secondary amines.

Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, provides an efficient route to N-acylated derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The Friedel–Crafts acylation is a classic example of this type of transformation. chemistrysteps.comorganic-chemistry.orgchemistrysteps.comyoutube.com

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is directed by the existing substituents on the ring. The sulfur atom in the thiophene ring directs electrophilic attack primarily to the adjacent α-positions (C2 and C5). In this molecule, the C2 position is already substituted, so electrophilic substitution is expected to occur predominantly at the C5 position. The cyclopropyl (B3062369) group at the C4 position is known to be a weak π-electron donor and can also influence the regioselectivity of the substitution. mdpi.com

Common electrophilic aromatic substitution reactions include halogenation (bromination, chlorination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. chemistrysteps.comorganic-chemistry.orgchemistrysteps.comyoutube.com For instance, the bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.netmdpi.com Nitration is typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Effect | Expected Reactivity |

| C5 | Activated by the sulfur atom | Major site of substitution |

| C3 | Less activated than C5 | Minor site of substitution |

Metal-Catalyzed Coupling Reactions for Further Functionalization

To introduce further diversity into the structure of this compound, metal-catalyzed cross-coupling reactions are invaluable tools. For these reactions to be employed, the thiophene ring typically needs to be functionalized with a halide (e.g., bromide or iodide) or a boronic acid/ester. Assuming a halogenated precursor of this compound is available, a variety of coupling partners can be introduced.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for forming carbon-carbon bonds. nih.govmdpi.comnih.govsemanticscholar.org For example, a bromo-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govlibretexts.orgliverpool.ac.ukchemrxiv.orgresearchgate.net This reaction would allow for the introduction of alkenyl substituents onto the thiophene ring.

The Sonogashira coupling reaction provides a route to alkynyl-substituted thiophenes by coupling a terminal alkyne with an organohalide using a palladium catalyst and a copper co-catalyst.

Table 3: Common Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System |

| Suzuki-Miyaura | Organohalide + Organoboron | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Heck | Unsaturated Halide + Alkene | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Organohalide + Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base |

Exploitation as a Versatile Building Block in Complex Molecule Synthesis

This compound has emerged as a valuable scaffold in the synthesis of complex molecules, largely owing to its unique structural combination: a reactive primary amine for diverse derivatization and a cyclopropyl-substituted thiophene ring that can influence the physicochemical properties and biological activity of the resulting compounds. The thiophene moiety, a well-known bioisostere of the benzene (B151609) ring, is frequently incorporated into medicinal chemistry programs to modulate properties such as metabolic stability and target affinity. The presence of the cyclopropyl group further introduces a degree of conformational rigidity and lipophilicity, which can be advantageous for optimizing drug-like characteristics.

Combinatorial Library Generation for Structure-Activity Relationship Studies

The primary amine functionality of this compound serves as an excellent anchor point for combinatorial library synthesis, a cornerstone of modern drug discovery for efficiently exploring the structure-activity relationships (SAR) of a lead compound. By systematically reacting the core scaffold with a diverse set of building blocks, a large library of analogs can be rapidly generated and screened for biological activity. This approach allows medicinal chemists to quickly identify the structural modifications that enhance potency, selectivity, and other desirable pharmacological properties.

A prevalent strategy for derivatizing this compound is through amide bond formation. This reaction is highly reliable and can be performed with a vast array of commercially available carboxylic acids, each introducing a unique side chain (R-group) that can probe the chemical space around the core scaffold. The resulting library of amides can then be evaluated in biological assays to elucidate the SAR.

Illustrative Example of a Combinatorial Amide Library

To illustrate this process, a hypothetical combinatorial library was designed based on the this compound scaffold. A selection of carboxylic acids with varied electronic and steric properties was chosen for the amide coupling reaction. The general reaction scheme is presented below:

Reaction Scheme:

Figure 1: General reaction for the synthesis of an amide library from this compound and a diverse set of carboxylic acids (R-COOH).

The following interactive data table outlines the components of this hypothetical library, showcasing the diversity of the R-groups introduced and the corresponding final products. Such a library would enable a systematic investigation into how different substituents impact the biological activity of the resulting compounds.

| Entry | Core Scaffold | Carboxylic Acid (R-COOH) | R-Group | Product Name |

|---|---|---|---|---|

| 1 | This compound | Acetic Acid | -CH₃ | N-((4-Cyclopropylthiophen-2-yl)methyl)acetamide |

| 2 | This compound | Benzoic Acid | -C₆H₅ | N-((4-Cyclopropylthiophen-2-yl)methyl)benzamide |

| 3 | This compound | 4-Chlorobenzoic Acid | -C₆H₄-Cl | 4-Chloro-N-((4-cyclopropylthiophen-2-yl)methyl)benzamide |

| 4 | This compound | Cyclohexanecarboxylic Acid | -C₆H₁₁ | N-((4-Cyclopropylthiophen-2-yl)methyl)cyclohexanecarboxamide |

| 5 | This compound | 2-Furoic Acid | -C₄H₃O | N-((4-Cyclopropylthiophen-2-yl)methyl)furan-2-carboxamide |

By screening this library, researchers can deduce critical SAR insights. For instance, comparing the activity of the acetamide (B32628) (Entry 1) and benzamide (B126) (Entry 2) derivatives would reveal the influence of an aliphatic versus an aromatic substituent. Similarly, comparing the benzamide (Entry 2) with the 4-chlorobenzamide (B146232) (Entry 3) would shed light on the electronic effects of substituents on the phenyl ring. The inclusion of a bulky, non-aromatic group like in the cyclohexanecarboxamide (B73365) derivative (Entry 4) and a heterocyclic moiety in the furan-2-carboxamide derivative (Entry 5) would provide further understanding of the steric and electronic requirements for optimal biological activity. This systematic approach allows for the rational design of next-generation compounds with improved therapeutic potential.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry would provide a comprehensive picture of the connectivity and electronic environment of (4-Cyclopropylthiophen-2-yl)methanamine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY)

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For this compound, a full suite of NMR experiments would be necessary for an unambiguous structural assignment.

¹H NMR spectroscopy would be the first step, providing information on the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the aminomethyl group, and the cyclopropyl (B3062369) ring. The chemical shifts and coupling constants would offer initial insights into the substitution pattern.

¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of different carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D-NMR techniques are crucial for establishing the complete bonding framework:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons on the thiophene ring and between the protons within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is vital for connecting the cyclopropyl and aminomethyl substituents to the correct positions on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for conformational analysis, for example, to determine the preferred orientation of the cyclopropyl group relative to the thiophene ring.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be required for a definitive analysis.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-3/H-5 | 6.8 - 7.5 | 120 - 130 |

| Aminomethyl CH₂ | 3.8 - 4.2 | 40 - 50 |

| Cyclopropyl CH | 0.8 - 1.5 | 10 - 20 |

| Cyclopropyl CH₂ | 0.4 - 1.0 | 5 - 15 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FT-IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹).

C-H stretching vibrations of the thiophene and cyclopropyl groups (around 2850-3100 cm⁻¹).

C=C stretching vibrations of the thiophene ring (around 1400-1600 cm⁻¹).

C-N stretching vibrations (around 1000-1200 cm⁻¹).

Raman spectroscopy , being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and the C-S bonds of the thiophene ring, which often give weak signals in the IR spectrum.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | 2850 - 3100 |

| C=C Stretch (Thiophene) | 1400 - 1600 | 1400 - 1600 |

| C-S Stretch (Thiophene) | 600 - 800 | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of the aminomethyl group or fragmentation of the cyclopropyl ring. Analysis of these fragments would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting molecular properties from first principles. However, no specific studies applying these methods to (4-Cyclopropylthiophen-2-yl)methanamine have been identified.

Geometry Optimization and Conformational Landscapes

This analysis would involve finding the most stable three-dimensional arrangement of the atoms (the optimized geometry) and exploring other low-energy shapes (conformers) the molecule can adopt. Such a study would reveal the preferred spatial orientation of the cyclopropyl (B3062369) and aminomethyl groups relative to the thiophene (B33073) ring, but specific data is not available.

Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potential Surfaces)

An analysis of the electronic structure would provide insights into the molecule's reactivity and potential for electronic applications. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding electron-donating and accepting capabilities. An electrostatic potential surface map would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. No such analyses have been published for this specific compound.

Prediction of Spectroscopic Parameters (NMR chemical shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra. However, no predicted spectroscopic parameters for this molecule are available in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior.

Conformational Flexibility and Dynamics in Solution

MD simulations in a solvent would be used to explore how the molecule behaves in a liquid environment. This would provide information on its conformational flexibility, such as the rotation around single bonds and the interaction with solvent molecules. Currently, there are no published MD simulation studies for this compound.

Solvation Effects

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Understanding these solvation effects is crucial for predicting its conformational preferences, reactivity, and bioavailability. Computational methods, particularly implicit and explicit solvent models, provide valuable insights into these phenomena. wikipedia.orgwikipedia.org

Explicit solvent models offer a more detailed picture by representing individual solvent molecules and their specific interactions with the solute. wikipedia.org While computationally more demanding, this method can capture local solvent structuring and specific hydrogen bonding, which might be critical for understanding the behavior of the amine group in this compound. wikipedia.org Hybrid models that combine a layer of explicit solvent molecules around the solute with a continuum model for the bulk solvent offer a compromise between accuracy and computational cost. wikipedia.orgyoutube.com

For thiophene derivatives like this compound, the choice of solvent can influence its electronic structure and conformational stability. The polarity of the solvent will affect the charge distribution within the molecule, particularly around the sulfur atom of the thiophene ring and the nitrogen atom of the methanamine group.

Table 1: Overview of Solvation Models and Their Applications

| Model Type | Specific Model | Key Principles | Application Insights for this compound |

| Implicit (Continuum) | PCM, SMD, COSMO | Treats solvent as a continuous dielectric medium. fiveable.mepyscf.org | Efficiently predicts overall stability and solubility in various solvents. |

| Explicit | - | Represents individual solvent molecules. | Details specific hydrogen bonding with the amine group and interactions with the thiophene ring. |

| Hybrid | QM/MM | Combines quantum mechanics for the solute and classical mechanics for the solvent. | Balances accuracy and computational cost for studying reaction mechanisms in solution. |

Ligand-Based and Structure-Based Design Principles

The design of novel molecules with desired biological activities, based on the scaffold of this compound, can be approached through two primary computational strategies: ligand-based and structure-based design. mdpi.comnih.gov

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the analysis of a set of molecules known to interact with the target. By identifying common structural features and physicochemical properties (a pharmacophore) responsible for the observed activity, new molecules with enhanced properties can be designed. mdpi.com For derivatives of this compound, this would involve synthesizing and testing a series of analogs to build a structure-activity relationship (SAR). Modifications could be made to the cyclopropyl group, the thiophene ring, or the methanamine side chain to probe how these changes affect biological activity. rsc.org

Structure-Based Design: When the 3D structure of the target macromolecule (e.g., an enzyme or receptor) is available, structure-based design becomes a powerful tool. mdpi.comproteinstructures.com This method involves analyzing the binding site of the target and designing ligands that have a high degree of complementarity in terms of shape and chemical properties. proteinstructures.comnih.gov For this compound, this would entail docking the molecule into the active site of a known target to understand its binding mode. This information can then guide the rational design of more potent and selective derivatives by, for example, introducing functional groups that can form additional favorable interactions with the target protein. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, providing insights into the binding mode and affinity of a ligand for its target. nih.gov For this compound and its derivatives, docking studies can identify potential biological targets and elucidate the key interactions driving the binding process.

Thiophene-containing compounds are known to interact with a variety of biological targets, including enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and various kinases. mdpi.comnih.govmdpi.comnih.gov For instance, in the context of anti-inflammatory drug design, thiophene derivatives have been docked into the active sites of COX-1 and COX-2 enzymes. researchgate.netnih.gov These studies help to understand the structural basis for inhibitor selectivity and potency. Similarly, thiophene-based molecules have been investigated as kinase inhibitors, with docking studies revealing interactions with key residues in the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com

The docking process involves placing the ligand in various conformations and orientations within the binding site of the receptor and scoring these poses based on a scoring function that estimates the binding affinity. The results can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. For this compound, the amine group is a likely hydrogen bond donor, while the thiophene and cyclopropyl groups can participate in hydrophobic and van der Waals interactions.

Table 2: Examples of Molecular Docking Studies on Thiophene Derivatives with Biological Targets

| Compound Class | Biological Target | Key Findings from Docking | Reference |

| Thiophene-pyrazole hybrids | COX-2, 5-LOX, TNF-α | Identification of key amino acid interactions and binding affinities, with compound 7f showing high affinity. | nih.gov |

| Thiophenyl thiazolyl-pyridines | EGFR Tyrosine Kinase | Investigation of binding modes compared to the known inhibitor erlotinib. | mdpi.com |

| Tetrasubstituted thiophenes | COX-2 | Revealed good affinity with the COX-2 binding site. | researchgate.net |

| Thiophene chalcones/coumarins | Acetylcholinesterase | Elucidation of binding interactions through molecular docking and dynamics. | nih.gov |

| Thiophene-based benzodiazepines | Estrogen Receptor, EGFR | Designed compounds showed high binding energies, with compound BZ4 exhibiting potential cytotoxicity. | scilit.com |

Binding Affinity Predictions and Interaction Analysis

Following molecular docking, more rigorous computational methods can be employed to predict the binding affinity of a ligand to its target with greater accuracy. researchgate.net These methods are crucial for ranking potential drug candidates and understanding the energetic contributions of different interactions.

One of the most widely used approaches is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.govnih.gov These techniques calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with a continuum solvation model. nih.govrsc.orgrsc.org The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. mdpi.com While these methods have their approximations, they often provide a better correlation with experimental data than the scoring functions used in docking. nih.govnih.govresearchgate.net

Interaction analysis involves a detailed examination of the docked complex to identify all the non-covalent interactions that contribute to the stability of the ligand-receptor complex. For this compound, this would involve identifying:

Hydrogen bonds: The primary amine group can act as a hydrogen bond donor to acceptor groups (e.g., carbonyl oxygen) on the protein.

Hydrophobic interactions: The cyclopropyl and thiophene moieties are nonpolar and can form favorable interactions with hydrophobic pockets in the binding site.

Pi-stacking and Pi-cation interactions: The aromatic thiophene ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in pi-cation interactions with positively charged residues like lysine (B10760008) or arginine.

These analyses provide a detailed molecular blueprint of the binding event, which is invaluable for guiding the optimization of the ligand's structure to enhance its binding affinity and selectivity.

Table 3: Common Methods for Binding Affinity Prediction

| Method | Principle | Strengths | Limitations |

| Docking Scoring Functions | Empirically or knowledge-based functions to estimate binding energy. | Fast and computationally inexpensive. | Often less accurate than more rigorous methods. |

| MM/PBSA | Combines molecular mechanics energies with Poisson-Boltzmann solvation model. nih.gov | More accurate than docking scores; balances accuracy and speed. researchgate.net | Neglects conformational entropy and can be sensitive to parameters. nih.govnih.gov |

| MM/GBSA | Similar to MM/PBSA but uses a Generalized Born solvation model. nih.gov | Generally faster than MM/PBSA. rsc.org | Accuracy can vary depending on the system. nih.govrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based design approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are developed by calculating various molecular descriptors for a set of compounds and then using statistical methods to build an equation that relates these descriptors to the observed activity. nih.gov

For thiophene derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anti-inflammatory and anticancer effects. nih.govmdpi.com The process involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices. researchgate.net

3D descriptors: Steric (e.g., CoMFA fields), electronic (e.g., partial charges, dipole moment), and hydrophobic properties. nih.govrsc.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. Statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (R²_pred) are used to evaluate the model's robustness and predictive ability. nih.govrsc.org

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For this compound analogs, a QSAR study could reveal, for example, that a certain electronic property of a substituent on the thiophene ring is critical for activity, or that the size of the cycloalkyl group influences potency. nih.gov

Table 4: Key Parameters in QSAR Model Validation

| Parameter | Description | Desired Value |

| R² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | Close to 1.0 |

| q² (Cross-validated R²) | Assesses the internal predictive ability of the model. | > 0.5 for a good model. |

| R²_pred (Predictive R²) | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 for a good model. |

| F-statistic | Indicates the statistical significance of the regression model. | High value |

Pre Clinical Biological and Mechanistic Studies Excluding Human Clinical Data

In Vitro Biological Target Identification and Validation

Thiophene-based compounds have been widely investigated for their interactions with various biological targets. These studies, primarily on derivatives, help to form a hypothesis about the potential targets of (4-Cyclopropylthiophen-2-yl)methanamine.

Enzyme Inhibition Studies

Thiophene (B33073) derivatives have demonstrated inhibitory activity against several key enzymes implicated in disease.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Many thiophene-based compounds are recognized for their anti-inflammatory properties, which are often attributed to the inhibition of COX and LOX enzymes. nih.govnih.gov These enzymes are crucial in the inflammatory cascade. The structural features of thiophene derivatives, such as the presence of carboxylic acids, esters, amines, and amides, have been highlighted as important for their interaction and inhibition of these enzymes. nih.gov

Lysyl Oxidase (LOX): A patent for methylamine (B109427) derivatives as lysyl oxidase inhibitors includes compounds containing a thiophen-2-yl)methanamine core. google.com LOX enzymes are involved in extracellular matrix maturation and have been implicated in cancer progression and fibrosis. google.com

Other Enzymes: The thiophene moiety is present in various compounds designed as enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of kinases such as FLT3 tyrosine kinase, checkpoint kinase, PI3K, IKK-2, and Akt, which are critical in cancer cell signaling.

While direct enzymatic inhibition data for this compound is not available, the prevalence of this activity in related compounds suggests it could be a fruitful area of investigation.

Receptor Binding Assays

Information regarding specific receptor binding assays for this compound is not found in the reviewed literature. However, the broader class of thiophene derivatives has been explored for interactions with various receptors, often as part of larger, more complex molecules. For example, the (4-Cyclopropylthiophen-2-yl) moiety is part of a patented HCV NS5A inhibitor, suggesting a potential interaction with viral proteins. researchgate.netacs.orgacs.org

Protein-Ligand Interaction Mechanisms at the Molecular Level

Molecular docking studies are frequently employed to understand the interaction between thiophene derivatives and their protein targets. These studies reveal key binding modes and structural requirements for activity.

For various thiophene-based anti-inflammatory compounds, molecular docking has been used to elucidate their binding within the active sites of COX and LOX enzymes. nih.govnih.gov Similarly, in the context of anticancer research, docking studies have helped to understand how thiophene derivatives interact with the colchicine (B1669291) binding site of tubulin.

A patent for influenza A inhibitors describes N-((4-Cyclopropylthiophen-2-yl)methyl)adamantan-1-amine, a compound structurally related to the subject of this article, which targets the M2 proton channel. google.com This suggests a potential for the this compound scaffold to interact with viral ion channels.

In Vitro Cell-Based Assays

Cell-based assays provide a more complex biological system to study the effects of compounds on cellular processes.

Modulation of Cellular Pathways

Anti-inflammatory Cytokine Production: Methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in LPS-induced THP-1 monocytes. nih.gov This effect was linked to the inhibition of the ERK, p38, and NF-ĸB signaling pathways. nih.gov Given the structural similarities, it is plausible that this compound could modulate similar inflammatory pathways.

Antiproliferative Activity against Cancer Cell Lines

Derivatives of 2-amino thiophene have been a significant area of investigation for their antiproliferative effects. nih.gov

Mechanism of Action: Studies on various thiophene-containing molecules have pointed towards multiple mechanisms for their anticancer activity. One prominent mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several thiophene-bearing compounds, including benzothiophene (B83047) derivatives, have been identified as inhibitors of tubulin polymerization by binding to the colchicine site.

Cell Line Activity: Thiophene derivatives have shown antiproliferative potential in various cancer cell lines, including those for cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1). nih.gov Some derivatives have demonstrated cytostatic effects, interfering with cell cycle progression and preventing cell growth and multiplication. nih.gov Furthermore, cyclohepta[b]thiophenes have been evaluated for their anticancer activity against non-small cell lung cancer cell lines (A549). nih.gov

The data on related compounds suggests that this compound could be a candidate for investigation as an antiproliferative agent, potentially acting through the disruption of microtubule dynamics.

Structure-Activity Relationship (SAR) Development for Biological Activities

The structure-activity relationship (SAR) for thiophene derivatives has been explored to identify key features responsible for their biological activities. The thiophene ring itself is considered a privileged pharmacophore due to its electronic characteristics and its ability to act as a bioisosteric replacement for other aromatic rings, such as benzene (B151609). nih.gov

Identification of Key Pharmacophoric Elements

For antimicrobial thiophene derivatives, several key pharmacophoric elements have been identified. The thiophene ring, an amide group, and additional cyclic moieties like piperidine (B6355638) have been shown to be crucial for interaction with bacterial targets, such as outer membrane proteins. frontiersin.org The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov In various series of antimicrobial compounds, the presence and nature of substituents on the thiophene ring significantly influence the biological activity. nih.govnih.gov Docking and molecular modeling studies have helped to elucidate the importance of these structural features in binding to microbial enzymes. frontiersin.orgresearchgate.net

Exploration of Substituent Effects on Activity and Selectivity

The effect of substituents on the thiophene ring is a critical aspect of SAR studies. For example, in a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, specific substitutions led to enhanced activity against ESBL-producing E. coli. mdpi.com The introduction of a cyclopropyl (B3062369) group can influence a molecule's conformation and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets. nih.gov In other classes of antimicrobial agents, the nature and position of substituents on associated aromatic or heterocyclic rings have been shown to be determinantal for both the potency and the spectrum of activity. mdpi.com For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity to target proteins.

Investigation of Potential as Molecular Probes

The cyclopropyl group, due to its unique structural and electronic properties, has been incorporated into fluorescent dyes to create molecular probes. Specifically, cyclopropyl substituents have been used to modify BODIPY-based molecular rotors, transforming them from viscosity-sensitive probes into temperature sensors. researchgate.netacs.orgnih.govkcl.ac.uk This is achieved by the cyclopropyl group influencing the fluorophore's non-radiative decay pathways, making its fluorescence lifetime dependent on temperature rather than viscosity. acs.orgnih.gov While there is no direct evidence of "this compound" being investigated as a molecular probe, the presence of the cyclopropyl substituent suggests a potential avenue for such applications. The development of quantitative fluorescent probes is highly valuable for studying biological environments, including live cells. acs.orgnih.gov

Potential Applications Beyond Human Therapeutics Excluding Clinical Human Use

Applications in Materials Science

The thiophene (B33073) ring is a fundamental building block in the field of materials science, particularly for the development of functional organic materials. The presence of the electron-rich thiophene core in (4-Cyclopropylthiophen-2-yl)methanamine suggests its potential utility in various advanced material applications.

Thiophene derivatives are renowned for their use in optoelectronic materials due to their excellent charge transport properties and tunable electronic structures. The incorporation of a cyclopropyl (B3062369) group can further influence these properties.

Organic Semiconductors: Thiophene-based molecules are cornerstones in the development of organic semiconductors, which are integral to organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The delocalized π-electron system of the thiophene ring facilitates charge carrier mobility. Helical thienothiophene derivatives, for instance, have been investigated as p-type semiconductors in OFETs. The specific electronic contribution of the cyclopropyl and methanamine groups on the thiophene core of this compound would be a key determinant of its semiconducting performance.

Optical Dyes: Thiophene-based azo dyes are a known class of compounds, indicating that the thiophene scaffold can be functionalized to create materials with specific light-absorbing properties. The electronic characteristics of this compound could make it a candidate for modification into novel dyes for applications ranging from textiles to advanced optical data storage.

Photonic Polymers: Polymers incorporating thiophene units are central to the field of photonics. These materials can exhibit properties like electroluminescence and nonlinear optical activity. The methanamine group in this compound provides a reactive site that could be used to polymerize the molecule, potentially leading to new photonic polymers with properties modulated by the cyclopropyl substituent.

The structure of this compound lends itself to applications in polymer chemistry. The primary amine group (-NH2) is a versatile functional handle for polymerization reactions. It can readily participate in reactions to form polyamides, polyimides, or other polymer structures. The incorporation of the rigid and electronically active cyclopropylthiophene unit into a polymer backbone could lead to materials with enhanced thermal stability, specific electronic properties, or unique morphological characteristics.

Role in Agricultural Chemistry

Thiophene derivatives have demonstrated significant biological activity, making them attractive candidates for the development of new agrochemicals. Their utility spans from antimicrobial agents to protect crops to other roles in promoting plant health.

The search for novel antimicrobial agents is critical in agriculture to manage plant diseases caused by bacteria and fungi. Thiophene-based compounds have shown considerable promise in this area.

Antimicrobial Agents for Crops: Numerous studies have highlighted the potent antibacterial and antifungal activities of various thiophene derivatives. This bioactivity is often attributed to the thiophene ring's ability to interact with biological targets. For example, certain novel thiophene derivatives have shown significant activity against pathogenic bacteria like Pseudomonas aeruginosa, in some cases exceeding the potency of standard drugs like gentamicin. Other research has focused on thiophenes that are effective against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. The specific structure of this compound, combining the thiophene core with a cyclopropyl group known to influence molecular properties, could result in novel antimicrobial agents for crop protection.

Below is a table summarizing the antimicrobial activity of various thiophene derivatives against selected pathogens, illustrating the potential of this class of compounds in agrochemical development.

| Compound Class | Target Organism | Activity | Reference |

| Iminothiophene Derivatives | Pseudomonas aeruginosa | More potent than gentamicin | |

| Thiophene-based Heterocycles | Clostridium difficile | High activity (MIC 2-4 µg/ml) | |

| Substituted Thiophenes | Colistin-resistant A. baumannii | MIC50 of 16-32 mg/L | |

| Substituted Thiophenes | Colistin-resistant E. coli | MIC50 of 8-32 mg/L | |

| Aminothiophene Derivatives | Various Fungal Species | Active against tested species |

MIC: Minimum Inhibitory Concentration; MIC50: Minimum Inhibitory Concentration for 50% of isolates

The data indicates that strategic substitution on the thiophene ring can lead to potent and sometimes selective antimicrobial activity. The unique electronic and steric profile of the cyclopropyl and methanamine substituents in this compound suggests it is a promising, yet unexplored, candidate for developing new agrochemical leads.

Future Research Directions and Challenges

Development of Advanced Synthetic Routes and Sustainable Chemistry

Traditional methods for synthesizing thiophene (B33073) derivatives, such as the Paal–Knorr and Gewald reactions, often require harsh conditions and may result in low yields. nih.gov The future of synthesizing (4-Cyclopropylthiophen-2-yl)methanamine and related structures is geared towards more efficient, sustainable, and environmentally friendly processes.

A significant area of development is the use of metal-catalyzed and metal-free approaches. nih.gov Methodologies employing copper, indium, and rhodium catalysts have shown promise in producing complex thiophene derivatives with high regioselectivity. nih.gov Concurrently, metal-free methods are gaining traction to minimize metal toxicity and advance the principles of green chemistry. nih.gov These techniques often use alternative sulfur sources like potassium sulfide (B99878) or elemental sulfur and can start from common substrates such as cyclopropyl (B3062369) derivatives. nih.gov

Sustainable strategies also involve the use of greener solvents, such as deep eutectic solvents or even solvent-free conditions, to reduce environmental impact. rsc.org Furthermore, efforts are being made to source starting materials from biomass, moving away from a reliance on fossil fuels. For instance, levulinic acid, a platform chemical derived from cellulose, can be used to produce certain thiophene compounds, demonstrating a viable path towards bio-based synthesis. royalsocietypublishing.org

| Synthesis Strategy | Key Features | Advantages |

| Metal-Catalyzed | Employs catalysts like Copper (Cu), Rhodium (Rh), Indium (In). | High regioselectivity, accommodates diverse functional groups. nih.gov |

| Metal-Free | Uses reagents like potassium sulfide or elemental sulfur. | Reduces metal toxicity, aligns with green chemistry principles. nih.govorganic-chemistry.org |

| Green Solvents | Utilizes deep eutectic solvents or solvent-free reactions. | Minimizes environmental impact. rsc.org |

| Bio-based Feedstocks | Derives starting materials from biomass (e.g., cellulose). | Reduces dependence on fossil fuels, enhances sustainability. royalsocietypublishing.org |

Deeper Mechanistic Understanding of Biological Interactions

While thiophene derivatives are known to possess a wide spectrum of biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—the precise mechanisms of action for many, including this compound, remain to be fully elucidated. nih.govrsc.org Future research will need to focus on detailed mechanistic studies to understand how these compounds interact with their biological targets at a molecular level.

For instance, recent studies on novel thiophene carboxamide scaffolds have shown they can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. mdpi.com Similarly, other thiophene derivatives have been identified as Ebola virus entry inhibitors. acs.org Understanding the specific binding modes, the key amino acid interactions, and the conformational changes induced in the target protein is crucial. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods will be instrumental in providing these insights. A deeper mechanistic understanding will facilitate the rational design of more potent and selective next-generation therapeutic agents.

Exploration of Novel Biological Targets and Phenotypes

The structural uniqueness of this compound suggests it could interact with novel biological targets, leading to new therapeutic applications. Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, is a powerful approach to uncover unexpected biological activities.

The thiophene core is a privileged pharmacophore, meaning it can bind to a variety of biological targets. nih.gov This versatility has been demonstrated in its wide range of known activities, from enzyme inhibition to modulation of receptor function. rsc.orgnih.gov High-throughput screening of this compound and libraries of its derivatives against diverse cancer cell lines, pathogenic microbes, and models of inflammatory or neurological diseases could reveal previously unknown therapeutic potentials. mdpi.comnih.gov Identifying the molecular targets responsible for any observed phenotypic effects will be a key challenge, requiring sophisticated chemical biology and proteomics approaches.

Design and Synthesis of Highly Selective Derivatives

A major challenge in drug development is achieving selectivity for the intended biological target to minimize off-target effects. The scaffold of this compound offers multiple points for chemical modification to enhance selectivity.

By systematically altering the substituents on the thiophene ring, the cyclopropyl group, and the methanamine moiety, it is possible to fine-tune the compound's steric and electronic properties. This allows for the optimization of interactions with the target protein while minimizing binding to other proteins. For example, studies on dihydropyrimidine (B8664642) phthalimide (B116566) hybrids and 2-phenyl-4H-chromen-4-one derivatives have successfully identified highly selective inhibitors of enzymes like DPP-4 and COX-2, respectively. mdpi.comnih.gov A similar structure-activity relationship (SAR) study approach can be applied to derivatives of this compound to develop compounds with high potency and selectivity for specific biological targets, such as certain kinases, proteases, or G-protein coupled receptors. benthamscience.com

| Derivative Class | Target | Key Finding |

| Dihydropyrimidine Phthalimide Hybrids | DPP-4 | Identified potent and selective inhibitors for potential type 2 diabetes treatment. mdpi.com |

| 2-Phenyl-4H-chromen-4-one Derivatives | COX-2 | Developed a potent inhibitor with a high selectivity index, comparable to celecoxib. nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives | COX-2 / 5-LOX | Synthesized compounds with potent and selective dual inhibitory activity. nih.gov |

Computational and Experimental Synergy in Molecular Design

The integration of computational chemistry with experimental synthesis is a cornerstone of modern drug discovery and is critical for advancing research on this compound. Computational tools can significantly accelerate the design-synthesize-test-analyze cycle.

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how derivatives will bind to a target protein, their likely activity, and their pharmacokinetic properties. nih.govnih.gov These in silico predictions help prioritize which compounds to synthesize, saving time and resources. nih.gov For example, computational screening has been used to identify promising thiophene-based organic dyes for solar cells and to design novel antifungal agents. nih.govresearchgate.net

The synergy works both ways: experimental data from biological assays are used to refine and validate the computational models, leading to more accurate predictions. nih.gov This iterative process of computational design followed by experimental validation is a powerful strategy for developing highly optimized and selective derivatives of this compound for a range of therapeutic and technological applications. nih.govcolab.ws

Q & A

Q. What synthetic strategies are optimal for preparing (4-Cyclopropylthiophen-2-yl)methanamine with high purity?

- Methodological Answer : Synthesis typically involves introducing the cyclopropyl group to the thiophene scaffold. Key steps include:

- Nucleophilic substitution : Reacting 4-bromothiophene-2-carboxaldehyde with cyclopropylamine under basic conditions (e.g., NaHCO₃) .

- Reductive amination : Reducing the intermediate imine using NaBH₄ or LiAlH₄ to yield the primary amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Validate purity via HPLC (>98%) and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and cyclopropyl group (δ 0.5–1.5 ppm). Coupling patterns confirm regiochemistry .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to distinguish from isomers .

Q. How does the cyclopropyl group influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Cyclopropyl’s ring strain may lead to decomposition at >100°C. Store at –20°C under inert gas (Ar/N₂) .

- Photostability : Thiophene’s aromaticity reduces UV sensitivity, but cyclopropyl can undergo ring-opening under prolonged UV exposure. Use amber vials for long-term storage .

- Hygroscopicity : Primary amines absorb moisture; use desiccants (silica gel) in storage containers .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Scaffold for Drug Design : The thiophene-cyclopropyl-amine motif is used in serotonin/dopamine receptor ligands. Synthesize derivatives via alkylation or acylation of the amine .

- Bioisostere Potential : Replace cyclopropyl with other strained rings (e.g., bicyclo[1.1.1]pentane) to modulate lipophilicity and target binding .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .

- Twinning Analysis : Employ SHELXD to detect twinning in crystals with cyclopropyl-induced steric hindrance .

- Hydrogen Bonding : Map amine-H interactions with electron-rich moieties (e.g., sulfonyl groups) to confirm supramolecular packing .

Q. How do electronic effects of the cyclopropyl group impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric vs. Electronic Contributions : Cyclopropyl’s electron-withdrawing effect activates the thiophene ring for electrophilic substitution but hinders Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using bulky ligands (XPhos) and elevated temperatures (80–100°C) .

- Regioselectivity : DFT calculations (B3LYP/6-31G*) predict preferential substitution at the 5-position of thiophene due to cyclopropyl’s inductive effects .

Q. What computational approaches predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against GPCRs (e.g., 5-HT₂A) using the amine as a hydrogen bond donor. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- QSAR Modeling : Correlate cyclopropyl’s ClogP (≈1.8) with logBB values to predict blood-brain barrier penetration .

Q. How should researchers address contradictory biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Re-synthesize the compound using identical protocols (e.g., NaBH₄ reduction vs. catalytic hydrogenation) .

- Analytical Validation : Compare NMR and HPLC data with literature. Discrepancies in cyclopropyl-thiophene dihedral angles may alter bioactivity .

- Assay Conditions : Control for pH (amine protonation affects receptor binding) and solvent (DMSO vs. saline) .

Q. What strategies improve regioselectivity in derivatizing the thiophene ring?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -OMe) at the 5-position to guide halogenation .

- Microwave-Assisted Synthesis : Enhance reaction specificity for C-3 functionalization (e.g., nitration) under controlled dielectric heating .

Q. How does salt formation (e.g., hydrochloride) affect solubility and crystallinity?

- Methodological Answer :

- Salt Screening : Test counterions (HCl, H₂SO₄) in ethanol/acetone mixtures. Hydrochloride salts typically improve aqueous solubility (e.g., 15 mg/mL in PBS) .

- Crystallinity : Compare PXRD patterns of free base vs. salts. Hydrochloride forms often yield higher-melting, less hygroscopic crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.